Diisopentyl Sulfide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Diisopentyl Sulfide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of diisopentyl sulfide (CAS No. 544-02-5), a dialkyl sulfide with emerging applications in materials science and as a versatile intermediate in organic synthesis. This document details its core chemical and physical properties, molecular structure, and characteristic spectroscopic signatures. A comprehensive overview of its synthesis, including a detailed experimental protocol, and a discussion of its chemical reactivity are presented. While direct applications in drug development are not extensively documented, the significance of the thioether moiety in medicinal chemistry is discussed to provide context for its potential in pharmaceutical research. This guide is intended to serve as a vital resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry of diisopentyl sulfide.
Introduction
Diisopentyl sulfide, also known as isoamyl sulfide or 1,1'-thiobis(3-methylbutane), is an organic sulfur compound belonging to the thioether (or sulfide) class. Its structure features a central sulfur atom bonded to two isopentyl groups.[1] Like many thioethers, it is a colorless liquid with a characteristic unpleasant odor.[2] While its primary documented applications are as a metal extractant and a chemical intermediate, the unique properties imparted by the thioether functional group suggest a broader potential in various fields of chemical synthesis and materials science.[3][4] The nucleophilicity of the sulfur atom and its ability to be oxidized to sulfoxides and sulfones make diisopentyl sulfide a potentially valuable building block in the synthesis of more complex molecules.[5] This guide aims to consolidate the available technical information on diisopentyl sulfide, providing a solid foundation for its use in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of diisopentyl sulfide consists of two isopentyl (3-methylbutyl) groups linked by a sulfur atom. The molecule is achiral.[1]
Figure 1: 2D Molecular Structure of Diisopentyl Sulfide.
A summary of the key physicochemical properties of diisopentyl sulfide is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 544-02-5 | [3] |
| Molecular Formula | C₁₀H₂₂S | [1] |
| Molecular Weight | 174.35 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Unpleasant | [2] |
| Boiling Point | 49 °C at 0.1 mm Hg | [6] |
| Density | 0.834 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.453 | [6] |
Synthesis of Diisopentyl Sulfide
The most common and straightforward method for the synthesis of symmetrical dialkyl sulfides like diisopentyl sulfide is the reaction of an alkyl halide with sodium sulfide. This is a nucleophilic substitution reaction (SN2) where the sulfide ion acts as the nucleophile.
General Reaction Scheme
Figure 2: General synthesis of diisopentyl sulfide.
Detailed Experimental Protocol (Representative)
This protocol is adapted from a general method for the preparation of dialkyl and alkyl aryl thioethers.[7]
Materials:
-
Isopentyl bromide (1-bromo-3-methylbutane)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but can improve yield.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of water.
-
Add ethanol to the flask, followed by isopentyl bromide. The molar ratio of isopentyl bromide to sodium sulfide should be approximately 2:1.
-
If using a phase-transfer catalyst, add it to the reaction mixture (approximately 1-5 mol%).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude diisopentyl sulfide can be purified by vacuum distillation to yield a colorless liquid.
Chemical Reactivity
The chemistry of diisopentyl sulfide is dominated by the properties of the sulfur atom, which possesses two lone pairs of electrons, making it a good nucleophile.[8]
Nucleophilic Reactions: Formation of Sulfonium Salts
As a nucleophile, diisopentyl sulfide readily reacts with electrophiles, such as alkyl halides, to form trialkylsulfonium salts.[8] These salts are themselves potent alkylating agents.[5]
Figure 3: Formation of a trialkylsulfonium salt.
Oxidation Reactions
The sulfur atom in diisopentyl sulfide can be easily oxidized to form a sulfoxide and further to a sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.[5]
-
Oxidation to Sulfoxide: Mild oxidizing agents such as hydrogen peroxide or sodium periodate are typically used to convert sulfides to sulfoxides.
-
Oxidation to Sulfone: Stronger oxidizing agents like potassium permanganate or peroxy acids (e.g., m-CPBA) will oxidize the sulfide directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone.
These oxidation reactions are crucial in synthetic organic chemistry as sulfoxides and sulfones are important functional groups in many biologically active molecules and synthetic intermediates.[9]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the isopentyl groups. One would anticipate a multiplet for the methine proton (-CH), a triplet for the methylene protons adjacent to the sulfur (-CH₂-S), a multiplet for the other methylene protons (-CH₂-), and a doublet for the six methyl protons (-CH₃).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms in the isopentyl chain.
-
Infrared (IR) Spectroscopy: The IR spectrum of a dialkyl sulfide is generally simple. The most characteristic feature is the C-S stretching vibration, which is typically weak and appears in the fingerprint region between 600 and 800 cm⁻¹. The spectrum will also be dominated by strong C-H stretching and bending vibrations from the alkyl chains.
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 174. Common fragmentation patterns for dialkyl sulfides include cleavage of the C-S bond and the C-C bonds of the alkyl chains. A prominent fragment would likely be the loss of an isopentyl radical, resulting in a peak at m/z = 103.
Applications and Relevance in Drug Development
Diisopentyl sulfide is primarily utilized as a metal extractant and as an intermediate in chemical synthesis.[4] While there is no direct evidence of its use as an active pharmaceutical ingredient, the thioether functional group is a common motif in a wide range of pharmaceuticals.[4] Thioethers are present in drugs for various therapeutic areas, including cardiovascular, anti-inflammatory, and anti-infective agents. The sulfur atom in a thioether can engage in important interactions with biological targets and can influence the pharmacokinetic properties of a molecule. Furthermore, the ability to oxidize thioethers to sulfoxides and sulfones provides a handle for modifying the polarity and metabolic stability of drug candidates. Therefore, diisopentyl sulfide serves as a valuable, albeit simple, model compound and potential starting material for the synthesis of more complex sulfur-containing molecules with potential therapeutic applications.
Safety and Handling
Diisopentyl sulfide is a combustible liquid and should be handled with appropriate safety precautions.[10] It has an unpleasant odor and should be used in a well-ventilated area, preferably a fume hood.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[10] It should be stored in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2][10]
Conclusion
Diisopentyl sulfide is a fundamental dialkyl sulfide with well-defined chemical and physical properties. Its synthesis is straightforward, and its reactivity, centered on the nucleophilic sulfur atom, allows for a variety of chemical transformations. While its direct applications in drug development are not prominent, its structural simplicity and the importance of the thioether functional group in medicinal chemistry make it a relevant compound for researchers in organic synthesis and pharmaceutical sciences. This guide provides the essential technical information to enable its safe and effective use in a research and development setting.
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